methyl benzenesulfonate synthesis from benzenesulfonyl chloride
methyl benzenesulfonate synthesis from benzenesulfonyl chloride
An In-depth Technical Guide to the Synthesis of Methyl Benzenesulfonate (B1194179) from Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of methyl benzenesulfonate from benzenesulfonyl chloride. It includes a detailed experimental protocol, quantitative data, reaction mechanism, and a procedural workflow designed for professionals in chemical and pharmaceutical research. Methyl benzenesulfonate is a crucial methylating agent but is also recognized as a potential genotoxic impurity (PGI) in drug substances, making controlled synthesis and accurate analysis paramount.[1][2]
Overview of the Synthesis
The synthesis of methyl benzenesulfonate from benzenesulfonyl chloride and methanol (B129727) is a standard esterification of a sulfonyl chloride.[3][4] The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of methanol attacks the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride ion. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically employed. This methodology is analogous to the Schotten-Baumann reaction conditions used for synthesizing esters and amides.[5][6][7][8]
A highly efficient method involves the use of sodium methoxide (B1231860) in methanol, which acts as both the nucleophile and the base.[1][9][10] This approach offers advantages such as high yield, simple operation, and fewer steps, making it suitable for industrial production.[9][10]
Reaction Mechanism and Experimental Workflow
The logical progression of the synthesis, from the fundamental chemical transformation to the practical laboratory procedure, is illustrated below.
Reaction Mechanism
The reaction is a nucleophilic acyl substitution at the sulfonyl group. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient sulfur atom of benzenesulfonyl chloride. This forms a transient trigonal bipyramidal intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final product, methyl benzenesulfonate.
General Experimental Workflow
The laboratory procedure follows a systematic sequence of steps to ensure safety, efficiency, and purity of the final product. The workflow encompasses preparation, reaction execution, product isolation, and purification.
Experimental Protocol
The following protocol is adapted from a documented procedure for the preparation of methyl benzenesulfonate, which reports high yield and purity.[10]
Materials:
-
Benzenesulfonyl chloride (C₆H₅SO₂Cl)
-
28% (w/w) Sodium methoxide in methanol solution (CH₃ONa/CH₃OH)
-
98% Sulfuric acid (H₂SO₄)
-
Activated carbon
Equipment:
-
500 mL reaction flask with mechanical stirrer and dropping funnel
-
Thermometer
-
pH meter or pH strips
-
Filtration apparatus
-
Distillation apparatus (or rotary evaporator)
-
Gas Chromatography (GC) system for analysis
Procedure:
-
Reaction Setup: Charge the 500 mL reaction flask with 176.6 g (1.0 mol) of benzenesulfonyl chloride.
-
Addition of Base: Begin stirring and control the internal temperature between 25-30°C. Slowly add 231.5 g (1.2 mol) of 28% sodium methoxide in methanol solution dropwise into the reaction flask.[10]
-
Reaction Hold: After the addition is complete, maintain the reaction mixture at 25-30°C for an additional 30 minutes to ensure the reaction goes to completion.[10]
-
Neutralization: Cool the mixture if necessary and carefully add 10 g (0.1 mol) of 98% sulfuric acid dropwise to neutralize the excess sodium methoxide, adjusting the pH to a final value of 7.0.[10]
-
Salt Removal: The precipitated sodium chloride is removed by filtration. The filter cake should be washed with a small amount of methanol to recover any entrained product.
-
Solvent Removal: Collect the filtrate and heat it to distill off the methanol. A rotary evaporator is recommended for efficient removal. The removal of methanol is monitored by GC until the residual amount is less than 0.5%.[10]
-
Decolorization: Cool the crude product to room temperature. Add 10 g of activated carbon to the liquid and stir for a period to decolorize it.[10]
-
Final Filtration: Filter the mixture to remove the activated carbon. The resulting product is a colorless, transparent liquid methyl benzenesulfonate.[10]
Quantitative Data
The described protocol provides high yield and purity. The data below summarizes the key quantitative aspects of the synthesis.
Table 1: Reaction Stoichiometry and Conditions
| Reactant/Parameter | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
|---|---|---|---|---|---|
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 176.6 | 1.0 | 1 |
| Sodium Methoxide | CH₃ONa | 54.02 | 64.8 (in 231.5g soln) | 1.2 | 1.2 |
| Reaction Temperature | - | - | - | - | 25-35°C [1][9][10] |
| Reaction Time | - | - | - | - | 30 minutes [1][9][10] |
Table 2: Product Yield and Purity
| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC) |
|---|
| Methyl Benzenesulfonate | C₇H₈O₃S | 172.20 | 172.2 | 169.3 | 98.3%[10] | 99.2%[10] |
Product Characterization
The identity and purity of the synthesized methyl benzenesulfonate should be confirmed using standard analytical techniques.
Table 3: Physicochemical and Spectroscopic Data
| Property | Value |
|---|---|
| Appearance | Colorless, transparent liquid[10] |
| Molecular Weight | 172.20 g/mol |
| Density | 1.269 g/mL |
| Boiling Point | 280°C |
| Refractive Index | 1.5165 |
| Solubility | Miscible with chloroform, methanol, ether. Immiscible with water. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.66 (d, J = 8.8 Hz, 2H), 7.54 (d, J = 8.8 Hz, 2H)[11] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.3, 133.6, 129.2 (2C), 127.8 (2C)[11] |
Safety and Handling
Benzenesulfonyl chloride is a corrosive substance that reacts with water and moisture.[3] Methyl benzenesulfonate is a potential genotoxic and alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1] The reaction should be performed with care, especially during the neutralization step with sulfuric acid, which is exothermic.
References
- 1. Methyl benzenesulfonate: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. an.shimadzu.com [an.shimadzu.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. grokipedia.com [grokipedia.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. jk-sci.com [jk-sci.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Methyl benzenesulfonate: Complexes Synthesis and its Applications in Ethylene Polymerization_Chemicalbook [chemicalbook.com]
- 10. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
